3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a heterocyclic compound with significant implications in medicinal chemistry and organic synthesis. This compound is characterized by a quinoline structure, which includes a bromine atom and hydroxyl and carboxylic acid functional groups. Its molecular formula is C10H6BrNO3, and it serves as a versatile building block in the synthesis of various pharmaceutical agents.
The compound can be synthesized from 7-hydroxyquinoline through several methods, including bromination reactions. It is also derived from other quinoline derivatives, which are widely studied for their biological activities.
3-Bromo-7-hydroxyquinoline-8-carboxylic acid belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. These compounds are often classified based on their functional groups and the position of substituents on the quinoline ring.
The synthesis of 3-bromo-7-hydroxyquinoline-8-carboxylic acid typically involves a multi-step process:
The synthesis can be summarized in the following steps:
This method allows for the selective substitution of the bromine atom at the desired position on the quinoline ring, yielding high purity and yield of 3-bromo-7-hydroxyquinoline-8-carboxylic acid .
The molecular structure of 3-bromo-7-hydroxyquinoline-8-carboxylic acid features:
Key structural data include:
3-Bromo-7-hydroxyquinoline-8-carboxylic acid can undergo various chemical reactions:
The reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to ensure high yields and selectivity. For example, substitution reactions may require heating or specific pH conditions to promote nucleophilic attack .
The mechanism of action for 3-bromo-7-hydroxyquinoline-8-carboxylic acid primarily involves its interaction with biological targets:
Studies have shown that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties, attributed to their ability to interact with specific cellular targets .
Relevant analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to characterize these properties accurately .
3-Bromo-7-hydroxyquinoline-8-carboxylic acid has several applications in scientific research:
The synthesis of 3-bromo-7-hydroxyquinoline-8-carboxylic acid (CAS: 1159427-86-7) represents a significant advancement in heterocyclic chemistry methodologies. Early synthetic routes faced challenges including low yields and the use of highly toxic reagents like dichlorodicyanobenzoquinone (DDQ), which decomposes to release hydrogen cyanide [7]. A transformative patent (CN108484495B) developed a safer, higher-yielding three-step process:
Table 1: Evolution of Synthetic Methods for 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid
Synthetic Approach | Key Reagents | Yield (%) | Major Limitations |
---|---|---|---|
Traditional Nitro-Reduction/Sandmeyer | DDQ, NBS, Reducing agents | <50 (overall) | DDQ toxicity, multi-step complexity |
Triflate/Bromination/Hydrolysis | Triflic anhydride, NBS, NaOH | 88 (Step 2) | Requires temperature control |
3-Bromo-7-hydroxyquinoline-8-carboxylic acid serves as a critical precursor for anticancer agents, particularly protein arginine methyltransferase 5 (PRMT5) inhibitors. Janssen Pharmaceuticals identified it as a key intermediate for compounds that epigenetically regulate gene expression by inhibiting symmetric dimethylation of arginine residues – a mechanism implicated in tumor progression [7]. Hybridization strategies leverage its reactive sites:
Table 2: Bioactivity of Representative Hybrids Derived from 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid
Hybrid Structure | Biological Target | Reported Activity | Citation |
---|---|---|---|
8-O-alkylated-triazole-quinoline | Tubulin/Microtubule System | IC₅₀ = 0.84 μM (MCF-7 breast cancer) | [5] |
Quinoline-benzimidazole conjugate | Reactive Oxygen Species (ROS) | 94% ABTS radical scavenging | [10] |
The molecule’s bioactivity stems from synergistic interactions between its three functional domains:
The SMILES string O=C(C1=C2N=CC(Br)=CC2=CC=C1O)O
[3] [9] and InChIKey (not fully provided in sources) encode this spatially ordered arrangement. Density functional theory (DFT) calculations suggest intramolecular hydrogen bonding (O-H···O=C) between the C7-OH and C8-COOH groups, stabilizing a planar conformation optimal for intercalation or enzyme binding. This synergy enables multitarget engagement – a hallmark of privileged scaffolds in medicinal chemistry [5] [10].
Table 3: Functional Group Contributions to Bioactivity
Functional Group | Chemical Role | Biological Role | Example Derivatives |
---|---|---|---|
C3-Bromine | Halogen bond donor, EWG | Enhances target affinity, metabolic stability | PRMT5 inhibitors |
C7-Hydroxyl | H-bond donor, metal chelator | Antioxidant, enzyme inhibition | Anticancer metal complexes |
C8-Carboxylic Acid | H-bond acceptor/donor, conjugate | Enables "click" chemistry, improves solubility | Triazole hybrids, amide prodrugs |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: